N-(2-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound features a cyclopenta[b]thiophene core substituted with a tetrazole ring at position 2 and a 2-methoxybenzyl carboxamide group at position 2. The tetrazole group enhances hydrogen-bonding capacity, which is critical for interactions with biological targets such as enzymes or receptors . The 2-methoxybenzyl moiety may influence lipophilicity and metabolic stability, impacting bioavailability. Synthetic routes often involve cyclization reactions, such as the conversion of ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate using triethyl orthoformate and sodium azide in glacial acetic acid .
Properties
Molecular Formula |
C17H17N5O2S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H17N5O2S/c1-24-13-7-3-2-5-11(13)9-18-16(23)15-12-6-4-8-14(12)25-17(15)22-10-19-20-21-22/h2-3,5,7,10H,4,6,8-9H2,1H3,(H,18,23) |
InChI Key |
HFSPPFGHHHMTOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4 |
Origin of Product |
United States |
Biological Activity
N-(2-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a unique combination of functional groups that contribute to its biological properties. The presence of the tetrazole ring is particularly noteworthy, as tetrazoles are known for their diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O2S |
| Molecular Weight | 318.39 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound may be attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cancer cell proliferation and survival. The tetrazole moiety could enhance binding affinity to these targets, potentially leading to effective therapeutic outcomes.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example:
- In vitro Studies : Compounds with similar structural features have shown IC50 values in the low micromolar range against various cancer cell lines, including prostate and melanoma cells. These compounds often work by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
| Cell Line | IC50 (μM) |
|---|---|
| Prostate Cancer (PC-3) | 0.7 - 1.0 |
| Melanoma (A375) | 1.8 - 2.6 |
Other Biological Activities
Beyond anticancer effects, similar compounds have shown promise in other areas:
- Anti-inflammatory Activity : Certain derivatives have been evaluated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
- Antimicrobial Properties : Some studies suggest that modifications to the structure can enhance antimicrobial efficacy against various pathogens.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Tetrazole Ring : Enhances solubility and bioactivity.
- Methoxy Group : Contributes to lipophilicity, improving membrane permeability.
Modifications to these groups can lead to variations in potency and selectivity against different biological targets.
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated a series of tetrazole-containing compounds for their anticancer properties. Results indicated that modifications at the benzyl position significantly affected the cytotoxicity profile against prostate cancer cells .
- Mechanistic Insights : Investigations into the mechanism revealed that certain derivatives could effectively bind to the colchicine site on tubulin, thereby inhibiting microtubule dynamics essential for mitosis .
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to act as a pharmacophore in drug development. Its tetrazole moiety can mimic carboxylic acids, facilitating interactions with various biological targets, including enzymes and receptors. This feature makes it a candidate for the development of new therapeutic agents.
Antitumor Activity
Recent studies have demonstrated that compounds similar to N-(2-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exhibit significant cytotoxic effects against cancer cell lines. For example:
- Case Study : A derivative showed IC50 values of 6.92 μM against HepG2 liver cancer cells, indicating potent antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest at the S phase.
Immune Modulation
Research indicates that this compound may modulate immune responses. Certain derivatives have been shown to rescue mouse splenocytes from PD-1/PD-L1 mediated suppression, achieving up to 92% rescue at concentrations as low as 100 nM. This suggests potential applications in immunotherapy.
Materials Science
The unique structural attributes of this compound may also lend themselves to applications in materials science, particularly in the development of novel materials with specific electronic or optical properties.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antitumor Activity | Significant cytotoxic effects on cancer cell lines (e.g., HepG2) with low IC50 values. |
| Immune Modulation | Potential to enhance immune responses by rescuing cells from PD-1/PD-L1 mediated suppression. |
| Drug Design | Acts as a pharmacophore due to its unique structural features and bioisosteric properties. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Antiproliferative Agents
- Compound 24 (N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide): Replaces the tetrazole with a cyano group and introduces a sulfamoyl-phenylaminoacetamide chain. Exhibits antiproliferative activity against MCF7 breast cancer cells via inhibition of tyrosine kinase ATP-binding sites (IC₅₀ = 0.8 µM) .
- Compound 25 (4-(5,6-Dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol): Substitutes the tetrazole with a triazine ring and adds a phenolic group. Shows enhanced solubility (logSw = -3.2) but reduced potency (IC₅₀ = 2.1 µM) compared to Compound 24 .
Anti-Breast Cancer Agents
- Compound C14 (2-((5-Amino-1H-pyrazol-3-yl)amino)-N-(oxazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide): Replaces the tetrazole with a pyrazolylamino group and an oxazol-2-yl carboxamide. Demonstrates moderate anti-breast cancer activity with a melting point of 33.1°C and density of 1.4802 g/cm³ .
Anti-Inflammatory Agents
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-ethylureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (4b): Features a ureido group and antipyrine-derived carboxamide. Synthesized via reflux in methanol, with elemental analysis confirming purity (C: 59.93%, N: 17.48%) .
Physicochemical Properties
Pharmacokinetic and ADME Profiles
- ADME Properties : Schiff base derivatives (e.g., 2-substituted N-o-tolyl analogs) exhibit moderate absorption (Caco-2 permeability = 6.5 × 10⁻⁶ cm/s) and low CYP3A4 inhibition (IC₅₀ > 50 µM) .

- Metabolic Stability : The tetrazole ring in the target compound may reduce oxidative metabolism compared to thiazole or triazine analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

